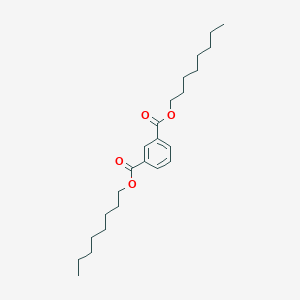

Dioctyl benzene-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dioctyl benzene-1,3-dicarboxylate, also known as Dioctyl isophthalate, is an organic compound with the molecular formula C24H38O4 . It is a colorless viscous liquid that possesses good plasticizing properties .

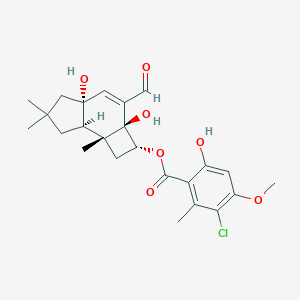

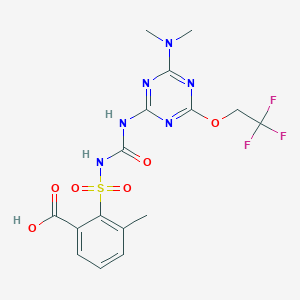

Molecular Structure Analysis

The molecular structure of Dioctyl benzene-1,3-dicarboxylate consists of 24 carbon atoms, 38 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 390.556 Da .

Physical And Chemical Properties Analysis

Dioctyl benzene-1,3-dicarboxylate is a colorless viscous liquid . Its density is approximately 1.0 g/cm³ .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are emerging as sustainable reagents and catalysts with promising applications in synthetic chemistry . Dioctyl benzene-1,3-dicarboxylate can be used in the synthesis of MOFs, which are crystalline porous materials that self-assemble from organic linkers and inorganic nodes .

Synthetic Chemistry

In the field of synthetic chemistry, Dioctyl benzene-1,3-dicarboxylate can be used as a linker in the synthesis of MOFs. These MOFs can serve as heterogeneous supports for transformations relevant to synthetic organic and medicinal chemistry .

Luminescent Materials

Dioctyl benzene-1,3-dicarboxylate can be used in the synthesis of luminescent metal-organic frameworks (MOFs). These MOFs can display strong emissions, characteristic for the respective optically active lanthanide ion . Such materials are of interest for a number of applications such as organic light emitting diodes, fluorescent lighting, luminescent probes for medical imaging, luminescence thermometry, and chemical sensors .

Magnetic Materials

Dioctyl benzene-1,3-dicarboxylate can also be used in the synthesis of magnetic materials. The mechanochemical reactions between lanthanide carbonates and Dioctyl benzene-1,3-dicarboxylate yield phase pure lanthanide coordination polymers . These compounds are paramagnetic with no onset of long range magnetic ordering down to liquid He temperatures .

Resin Manufacturing

Dioctyl benzene-1,3-dicarboxylate can be used in the manufacturing of alkyd resins . Alkyd resins are used in paints and in moulds for casting .

Plasticizer Research

Research into plasticizers has shown that Dioctyl benzene-1,3-dicarboxylate can be used as a suitable alternative to phthalate. It has comparable and even better properties and use value, plus other advantages of biodegradability, non-toxicity, and environmental friendliness .

Mechanism of Action

Target of Action

Dioctyl benzene-1,3-dicarboxylate, also known as Di (n-octyl) phthalate , is a phthalate ester primarily used as a plasticizer . Its primary targets are polyvinyl chloride (PVC) resins in various products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

Mode of Action

Dioctyl benzene-1,3-dicarboxylate interacts with its targets by softening the PVC resins . It modifies the PVC resin structure, weakens the interactions between polymer chains, and decreases the glass transition temperature . This results in reduced tensile strength and increased elongation at break, improving the plasticity of the articles and enhancing the processability of PVC resins .

Biochemical Pathways

The compound is known to act as an endocrine disruptor . It affects the glucocorticoid biosynthesis pathway . The proposed degradation pathway involves the initial transformation of Dioctyl benzene-1,3-dicarboxylate to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .

Pharmacokinetics

Its physical properties such as density (0985g/cm3), boiling point (4232ºC at 760 mmHg), and flash point (2262ºC) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Dioctyl benzene-1,3-dicarboxylate’s action primarily involve the softening of PVC resins, leading to improved plasticity and processability of PVC-based products . It’s also known to act as an endocrine disruptor, potentially causing adverse health effects .

Action Environment

The action, efficacy, and stability of Dioctyl benzene-1,3-dicarboxylate can be influenced by various environmental factors. For instance, its use as a plasticizer in various products means that it can leach out into the environment, where it can cause potential harm due to its endocrine-disrupting properties . Furthermore, regulatory pressures and health concerns have led to its phase-out in many products in the United States and European Union .

properties

IUPAC Name |

dioctyl benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERGDXJITDVDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021693 |

Source

|

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioctyl benzene-1,3-dicarboxylate | |

CAS RN |

4654-18-6 |

Source

|

| Record name | NSC17082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.